molecular formula C19H14BrClN2O3 B10962771 N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-chlorobenzohydrazide

N'-{[(1-bromonaphthalen-2-yl)oxy]acetyl}-2-chlorobenzohydrazide

Cat. No.: B10962771
M. Wt: 433.7 g/mol
InChI Key: KYNZDYXYXZURHP-UHFFFAOYSA-N
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Description

N’-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-CHLOROBENZOHYDRAZIDE is a complex organic compound with the molecular formula C19H14BrClN2O3. This compound is notable for its unique structure, which includes a bromonaphthyl group, a chlorobenzohydrazide moiety, and an oxyacetyl linkage. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Properties

Molecular Formula

C19H14BrClN2O3

Molecular Weight

433.7 g/mol

IUPAC Name

N'-[2-(1-bromonaphthalen-2-yl)oxyacetyl]-2-chlorobenzohydrazide

InChI

InChI=1S/C19H14BrClN2O3/c20-18-13-6-2-1-5-12(13)9-10-16(18)26-11-17(24)22-23-19(25)14-7-3-4-8-15(14)21/h1-10H,11H2,(H,22,24)(H,23,25)

InChI Key

KYNZDYXYXZURHP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2Br)OCC(=O)NNC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-CHLOROBENZOHYDRAZIDE typically involves multiple steps. One common method starts with the bromination of 2-naphthol to obtain 1-bromo-2-naphthol. This intermediate is then reacted with chloroacetyl chloride to form 2-[(1-bromo-2-naphthyl)oxy]acetyl chloride. The final step involves the reaction of this intermediate with 2-chlorobenzohydrazide under basic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the naphthyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted naphthyl derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

N’-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-CHLOROBENZOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets. The bromonaphthyl group can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The chlorobenzohydrazide moiety may also contribute to its biological activity by forming hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • N’-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-3-CHLOROBENZOHYDRAZIDE
  • N’-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-4-CHLOROBENZOHYDRAZIDE

Uniqueness

N’-{2-[(1-BROMO-2-NAPHTHYL)OXY]ACETYL}-2-CHLOROBENZOHYDRAZIDE is unique due to its specific substitution pattern on the benzohydrazide moiety. This unique structure can result in different chemical reactivity and biological activity compared to its analogs. The presence of both bromonaphthyl and chlorobenzohydrazide groups also provides a distinct set of properties that can be exploited in various applications.

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